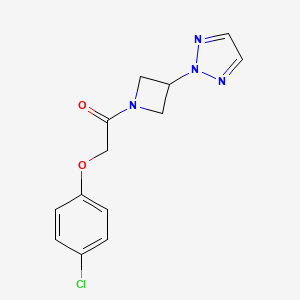

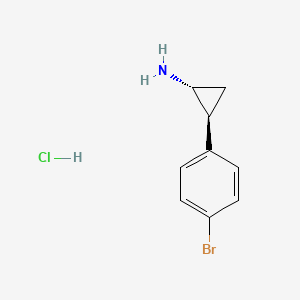

![molecular formula C17H23F3N2O3 B2770497 2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1025773-21-0](/img/structure/B2770497.png)

2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HTB or HATU, and it is commonly used as a coupling reagent in peptide synthesis.

Aplicaciones Científicas De Investigación

Improved Access to Quinolinones

Marull et al. (2004) discussed the condensation of anilines with Et 4,4,4-trifluoroacetoacetate to afford 4,4,4-trifluoro-3-oxobutaneanilides, precursors to quinolinones, through a process that can be optimized by adding water to the reaction mix while removing ethanol by distillation. This methodology is essential for synthesizing complex fluorinated compounds, which are valuable in pharmaceutical and material sciences (Marull, Lefebvre, & Schlosser, 2004).

Hydroxylation and N-iodophenylation of N-arylamides

Itoh et al. (2002) explored the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA), leading to the introduction of a hydroxy group or an N-iodophenyl group depending on the substituents on the anilide. This work highlights the versatility of anilides in organic synthesis, allowing for functional group transformations that are significant in the development of new chemical entities (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Perfluoro-tert-butyl Hydroxyproline in 19F NMR

Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, demonstrating their application in 19F NMR for sensitive detection in peptides. The unique conformational preferences of these amino acids make them valuable tools in probing the structure of peptides and proteins, offering insights into their three-dimensional structure and interactions (Tressler & Zondlo, 2014).

Enantiomerically Pure Hydroxy-butanoic Acid Derivatives

Gautschi, Schweizer, and Seebach (1994) developed a method to prepare enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, showcasing the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and material science (Gautschi, Schweizer, & Seebach, 1994).

Supramolecular Hydrogels with Controlled Stability

Wu et al. (2007) discussed the formation of supramolecular hydrogels from simple building units, demonstrating the ability to control gel structure and stability through molecular assembly. This research is particularly relevant to the development of novel biomaterials for drug delivery and tissue engineering (Wu, Tang, Chen, Yan, Li, & Wang, 2007).

Propiedades

IUPAC Name |

2-(hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O3/c1-2-3-4-5-9-21-14(16(24)25)11-15(23)22-13-8-6-7-12(10-13)17(18,19)20/h6-8,10,14,21H,2-5,9,11H2,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDYCJCZJDCQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)

![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)

![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)

![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)

![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)

![2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2770437.png)